molecular formula C7H14ClNO2 B6219335 methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride CAS No. 2751610-97-4

methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

Cat. No. B6219335
CAS RN: 2751610-97-4
M. Wt: 179.6
InChI Key:
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Description

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride (MAMCCHCl) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. MAMCCHCl is a versatile compound that has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to have potential applications in a variety of scientific research fields. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand for metal complexes, and as a reagent for the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the synthesis of pharmaceuticals, in drug delivery systems, and in bioconjugation.

Mechanism of Action

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is an organic compound that has been found to possess a wide range of biochemical and physiological effects. Its mechanism of action is thought to involve several pathways, including the inhibition of enzymes involved in the biosynthesis of fatty acids, the inhibition of protein kinases, and the activation of G-protein coupled receptors. Additionally, methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to interact with other molecules, such as hormones, neurotransmitters, and other signaling molecules, to modulate their activity.
Biochemical and Physiological Effects
methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral properties. Additionally, it has been found to possess anti-cancer, anti-allergic, and anti-diabetic activities. Furthermore, methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to possess neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to possess several advantages for use in laboratory experiments. It is a highly stable compound that is available in a wide range of concentrations. Furthermore, it is highly soluble in aqueous solutions and can be easily synthesized with a high yield. Additionally, it has been found to be non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it has been found to be expensive, making it difficult to use in large-scale experiments.

Future Directions

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further research. Future research should focus on further exploring the biochemical and physiological effects of methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride and its potential applications in drug delivery systems, bioconjugation, and the synthesis of pharmaceuticals. Additionally, further research should focus on the development of new synthesis methods for methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride and on the development of new derivatives with improved properties. Finally, further research should focus on the potential toxicological effects of methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride and its potential effects on the environment.

Synthesis Methods

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is synthesized through a condensation reaction between cyclobutanecarboxylic acid and 3-amino-1-methylcyclobutanol. The reaction is catalyzed by an acid and proceeds in the presence of aqueous sodium hydroxide. The product is then purified by crystallization and recrystallization. The synthesis of methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has been found to be highly efficient, yielding a high purity product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride involves the reaction of methyl 3-oxocyclobutane-1-carboxylate with methylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Methyl 3-oxocyclobutane-1-carboxylate", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 3-oxocyclobutane-1-carboxylate is reacted with excess methylamine in ethanol at room temperature for 24 hours.", "Step 2: The resulting product, methyl 3-amino-1-methylcyclobutane-1-carboxylate, is then reduced with sodium borohydride in methanol at 0-5°C for 2 hours.", "Step 3: The final product, methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride, is obtained by reacting the reduced product with hydrochloric acid in ethanol at room temperature for 2 hours." ] }

CAS RN

2751610-97-4

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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